molecular formula C16H21NO4 B023650 (S)-(-)-Verapamilic Acid CAS No. 36622-24-9

(S)-(-)-Verapamilic Acid

Cat. No.: B023650
CAS No.: 36622-24-9
M. Wt: 291.34 g/mol
InChI Key: BSHCLIANLKRGLY-INIZCTEOSA-N
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Description

(S)-(-)-Verapamilic Acid is a chiral compound derived from Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. The (S)-(-) enantiomer of Verapamilic Acid is particularly significant due to its unique pharmacological properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Verapamilic Acid typically involves the resolution of racemic Verapamil or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the chiral center.

Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are optimized to maximize yield and purity while minimizing production costs. The use of biocatalysts in the resolution process is also explored to enhance the efficiency and sustainability of the production.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-Verapamilic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-(-)-Verapamilic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research focuses on its potential therapeutic effects, particularly in cardiovascular and neurological disorders.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (S)-(-)-Verapamilic Acid involves its interaction with calcium channels in the cell membrane. By binding to these channels, it inhibits the influx of calcium ions, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure and alleviating conditions like angina.

Comparison with Similar Compounds

    Verapamil: The parent compound from which (S)-(-)-Verapamilic Acid is derived.

    Diltiazem: Another calcium channel blocker with similar therapeutic effects.

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its racemic or ®-(+)-enantiomer counterparts. Its selective action on calcium channels and its potential for fewer side effects make it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHCLIANLKRGLY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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